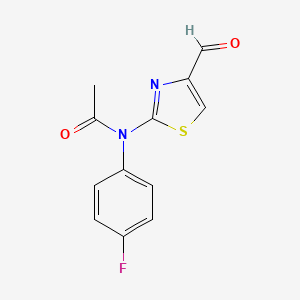![molecular formula C15H17Cl2N3 B1439557 [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride CAS No. 1209831-39-9](/img/structure/B1439557.png)
[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride
Descripción general
Descripción
“[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1209831-39-9 . It has a molecular weight of 310.23 . The IUPAC name for this compound is [3- (1H-benzimidazol-1-ylmethyl)phenyl]methanamine dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3.2ClH/c16-9-12-4-3-5-13 (8-12)10-18-11-17-14-6-1-2-7-15 (14)18;;/h1-8,11H,9-10,16H2;2*1H . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which are structurally related to the compound , have shown variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).
- Similar compounds have been synthesized and characterized, demonstrating marked potency as antimicrobial agents. For instance, 1H-benzo[d]imidazol-2-yl)methanamine exhibited significant antimicrobial activity (Ajani et al., 2016).
Treatment of Diseases
- A series of compounds structurally related to [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride have been evaluated for anticonvulsant activity. Several of these compounds showed significant protection against seizures (Pandey & Srivastava, 2011).
- Some 3-aryl-1-phenyl-1H-pyrazole derivatives, which are structurally similar, have been studied for their inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting potential use in Alzheimer's disease treatment (Kumar et al., 2013).
Catalytic and Chemical Applications
- Certain palladium(II) and platinum(II) complexes containing benzimidazole ligands, structurally related to the compound, have been synthesized with potential anticancer properties (Ghani & Mansour, 2011).
- Novel ruthenium(II) complexes bearing tridentate ligands have been synthesized for potential use in the hydrogenation of ketones and aldehydes (Sole et al., 2019).
Miscellaneous Applications
- Synthesis of 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole, a compound with a similar structure, has been reported with a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties (Cheng-shui, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(benzimidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;;/h1-8,11H,9-10,16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNDNCYCAFSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



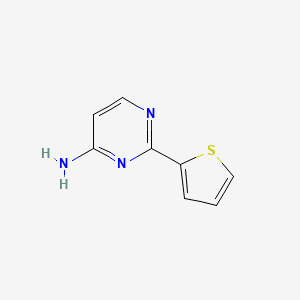

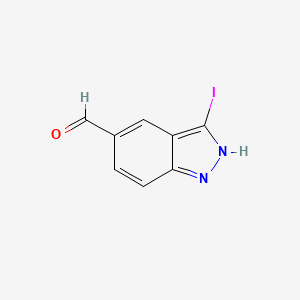

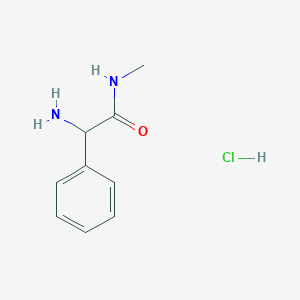
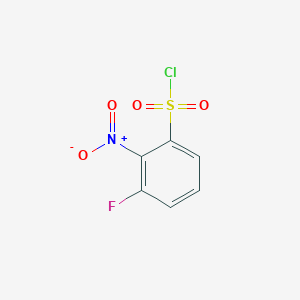
![4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1439481.png)
![5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1439482.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)
![Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1439487.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)
